molecular formula C22H33NO4S B12586766 3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid CAS No. 872593-13-0

3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B12586766
CAS No.: 872593-13-0
M. Wt: 407.6 g/mol
InChI Key: JRLFMMWLQICQNC-UHFFFAOYSA-N
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Description

3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that combines a sulfonyl group, an indole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of dodecane-1-sulfonyl chloride, which is achieved by the photochemical sulfochlorination of n-dodecane using sulfuryl chloride under visible light . This intermediate is then reacted with 1-methyl-1H-indole-2-carboxylic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and surfactants.

Mechanism of Action

The mechanism of action of 3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors in biological systems, leading to diverse biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other sulfonyl compounds

Properties

CAS No.

872593-13-0

Molecular Formula

C22H33NO4S

Molecular Weight

407.6 g/mol

IUPAC Name

3-dodecylsulfonyl-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C22H33NO4S/c1-3-4-5-6-7-8-9-10-11-14-17-28(26,27)21-18-15-12-13-16-19(18)23(2)20(21)22(24)25/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,24,25)

InChI Key

JRLFMMWLQICQNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C1=C(N(C2=CC=CC=C21)C)C(=O)O

Origin of Product

United States

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